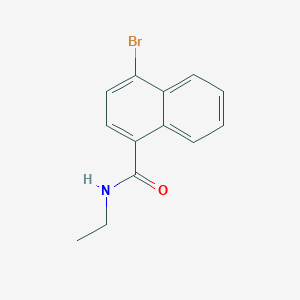

4-Bromo-N-ethylnaphthalene-1-carboxamide

Description

4-Bromo-N-ethylnaphthalene-1-carboxamide (C₁₃H₁₂BrNO, MW 278.1) is a brominated naphthalene derivative featuring a carboxamide group substituted at the 1-position and an ethyl group attached to the amide nitrogen. Its molecular structure confers unique physicochemical properties, making it a candidate for applications in organic synthesis and pharmaceutical intermediates. The compound is classified as harmful via inhalation, skin contact, and ingestion, requiring strict handling protocols .

Properties

IUPAC Name |

4-bromo-N-ethylnaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-2-15-13(16)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUYABXHVVBJQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743049 | |

| Record name | 4-Bromo-N-ethylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-59-7 | |

| Record name | 4-Bromo-N-ethylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-ethylnaphthalene-1-carboxamide typically involves the bromination of naphthalene followed by the introduction of the ethyl carboxamide group. One common method includes the following steps:

Bromination of Naphthalene: Naphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromonaphthalene.

Formation of Carboxamide: The 4-bromonaphthalene is then reacted with ethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-ethylnaphthalene-1-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to yield naphthalenes.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include substituted naphthalenes, naphthoquinones, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Bromo-N-ethylnaphthalene-1-carboxamide is with a molecular weight of approximately 276.15 g/mol. Its structure is characterized by a bromine atom at the 4-position of the naphthalene ring and an ethyl group attached to the nitrogen atom of the carboxamide functional group. These features influence its reactivity and potential biological activity.

Chemistry

This compound serves as a versatile building block in organic synthesis. It can be utilized in:

- Substitution Reactions : The bromine atom can be replaced with various nucleophiles, allowing for the synthesis of diverse derivatives.

- Coupling Reactions : It participates in reactions such as Suzuki and Heck coupling to form biaryl compounds, which are essential in materials science and pharmaceuticals.

Biology

In biological research, this compound is investigated for its potential as a probe for studying various biological processes. Its applications include:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes, which could be relevant in drug discovery.

- Interaction Studies : Research focuses on how it interacts with receptors and other biomolecules, potentially leading to insights into cellular signaling pathways.

Medicine

This compound is explored as a lead compound in medicinal chemistry:

- Therapeutic Potential : Its structure suggests activity against various diseases, including cancer and inflammatory conditions, due to its ability to modulate protein kinase activity and histone deacetylase activity .

- Case Studies : Research has indicated that derivatives of naphthalene carboxamides exhibit significant biological activities, including anticancer effects .

Industry

In industrial applications, this compound is used in the production of specialty chemicals due to its stability and reactivity:

- Synthesis of Specialty Chemicals : It plays a role in developing materials with specific properties for applications in electronics and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-N-ethylnaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxamide group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

- 4-Bromo-N-isopropylnaphthalene-1-carboxamide (C₁₄H₁₄BrNO, MW 292.17): Key Difference: Replacement of the ethyl group with an isopropyl substituent. Impact: The bulkier isopropyl group increases molecular weight by ~14 Da and may reduce solubility in polar solvents compared to the ethyl analogue. Both compounds are categorized as "building blocks" in organic synthesis, suggesting interchangeable roles in specific reactions .

- 2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide (C₁₃H₁₃BrNO₂, MW 295.16): Key Difference: A cyclohexene ring replaces the naphthalene system, and a phenyl group is attached to the amide nitrogen. Experimental data show a calculated elemental composition of C (55.73%), H (5.04%), and N (5.00%) .

Variations in the Aromatic Core

- 1-Bromonaphthalene (C₁₀H₇Br, MW 207.07): Key Difference: Lacks the carboxamide group. Impact: Simpler structure results in a lower molecular weight (207.07 vs. 278.1) and higher volatility (bp 281°C). 1-Bromonaphthalene is miscible with alcohols, benzene, and ethers, whereas the carboxamide group in 4-Bromo-N-ethylnaphthalene-1-carboxamide likely enhances polarity, reducing solubility in non-polar solvents .

- 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide: Key Difference: Incorporates a pyrazole ring, sulfonamide group, and multiple halogen substituents. Impact: The complex structure increases molecular weight (exact value unspecified) and introduces diverse pharmacological targets. Such derivatives are often explored as kinase inhibitors or antitumor agents, unlike the simpler this compound .

Functional Group Comparisons

- 5-(Dimethyltriazeno)imidazole-4-carboxamide (DIC): Key Difference: Contains a triazeno group and imidazole ring instead of naphthalene. Impact: DIC exhibits antitumor activity with a plasma half-life of 35–111 min in humans, depending on the administration route. The brominated naphthalene derivative lacks reported pharmacological data but shares the carboxamide moiety, which could influence metabolic stability .

Comparative Data Table

Biological Activity

4-Bromo-N-ethylnaphthalene-1-carboxamide is an organic compound notable for its unique structural features, including a bromine atom at the 4-position of the naphthalene ring and an ethyl group attached to the nitrogen atom of the carboxamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, antimicrobial, and enzyme inhibition properties.

- Molecular Formula : C13H13BrN2O

- Molecular Weight : Approximately 276.15 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The bromine atom and the carboxamide group play significant roles in influencing its binding affinity and reactivity, thereby modulating various biological processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anti-inflammatory Properties

Studies have demonstrated that this compound may possess anti-inflammatory effects. The halogen substituents enhance interactions with biological targets involved in inflammatory pathways, making it a candidate for further pharmacological studies .

2. Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes, with the halogen substituents enhancing lipophilicity and reactivity towards microbial targets.

3. Enzyme Inhibition

This compound may act as an inhibitor or modulator of specific enzymes. This involves binding to the active sites of enzymes, potentially altering their activity and affecting metabolic pathways .

Case Studies and Research Findings

A review of diverse research findings highlights the compound's biological potential:

- Anti-inflammatory Study : A study indicated that derivatives of naphthalene compounds could inhibit nitric oxide production significantly, suggesting anti-inflammatory capabilities. The presence of bromine in this compound is hypothesized to enhance this activity .

- Antimicrobial Investigation : Research involving various naphthalene derivatives showed promising results against bacterial strains, indicating that structural modifications like bromination can enhance antimicrobial efficacy .

Data Table: Summary of Biological Activities

| Activity | Description | Mechanism |

|---|---|---|

| Anti-inflammatory | Potential to inhibit inflammatory pathways | Interaction with inflammatory mediators |

| Antimicrobial | Disruption of microbial cell membranes; inhibition of essential enzymes | Enhanced lipophilicity due to halogen substitution |

| Enzyme Inhibition | Modulation of specific enzyme activities | Binding to active sites and altering metabolic pathways |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.